molecular formula C15H12N2O5 B2651132 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate CAS No. 868680-05-1

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate

Cat. No.: B2651132
CAS No.: 868680-05-1
M. Wt: 300.27
InChI Key: HQSRNWFJZGXSBQ-BQYQJAHWSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate is a chemical compound that belongs to the pyridine family It is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and a cinnamate ester

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSRNWFJZGXSBQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with cinnamic acid or its derivatives. The reaction is often carried out in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamines, amines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties. It has shown efficacy in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of protein kinases by binding to their active sites, preventing their catalytic activity. Additionally, it may interact with enzymes and other cellular components, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate

Uniqueness

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl cinnamate is unique due to its cinnamate ester moiety, which imparts distinct chemical and biological properties.

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